Cardiac β-Blockade Potency: 1 mg Bopindolol Equals 100 mg Atenolol or 10 mg Pindolol
In clinical pharmacological studies directly comparing cardiac β-adrenoceptor blockade intensity, a single oral dose of 1 mg bopindolol (racemate) produced a reduction in exercise-induced tachycardia equivalent to that achieved by 100 mg atenolol or 10 mg pindolol [1]. This 100:1 potency ratio versus atenolol was independently confirmed in a second healthy-volunteer study, where 1 mg bopindolol was also equipotent to 160 mg slow-release oxprenolol [2]. The pharmacodynamic basis for this potency amplification is metabolic: bopindolol is an ester prodrug hydrolyzed to 18-502, which exhibits a pKi of 9.38 ± 0.31 at β1-ARs in COS-7 cell membranes — exceeding both bopindolol itself (pKi 7.44 ± 0.12) and pindolol (pKi 8.17 ± 0.15) [3]. The prodrug architecture thus enables approximately 100-fold amplification of in vivo potency relative to atenolol on a per-milligram basis.
| Evidence Dimension | Cardiac β-adrenoceptor blockade potency (exercise-induced tachycardia reduction) |
|---|---|
| Target Compound Data | Bopindolol 1 mg p.o. produces near-maximal reduction of exercise tachycardia; 10× more potent than pindolol, 100× more potent than atenolol |
| Comparator Or Baseline | Atenolol 100 mg p.o.; Pindolol 10 mg p.o.; Oxprenolol (slow-release) 160 mg p.o. |
| Quantified Difference | Bopindolol is 100-fold more potent than atenolol, 10-fold more potent than pindolol, and 160-fold more potent than slow-release oxprenolol on a per-milligram basis |
| Conditions | Healthy human volunteers; oral administration; exercise-induced tachycardia measured by heart rate reduction |
Why This Matters
This potency differential enables once-daily dosing at sub-milligram to low-milligram levels and directly informs dose selection in any research protocol or procurement specification that compares β-blocker candidates.
- [1] Aellig WH. Clinical pharmacological studies with the long-acting β-adrenoceptor blocking drug bopindolol. J Cardiovasc Pharmacol. 1986;8(Suppl 6):S12-S15. View Source
- [2] Aellig WH. Bopindolol – a new beta-adrenoceptor blocking drug. Curr Opin Cardiol. 1988;3(Suppl):S7-S12. View Source
- [3] Nakamura T, Hosohata Y, Hosohata K, Hattori K, Suzuki J, Nagatomo T. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. Pharmacology. 2000 Jul;61(1):14-21. doi:10.1159/000028373. View Source
